3-(3,4-dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of methoxy and trifluoromethyl groups, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Starting Materials: 3,4-Dimethoxybenzaldehyde, 7-methoxy-4H-chromen-4-one, and trifluoromethylating agents.
Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 7-methoxy-4H-chromen-4-one in the presence of a base such as sodium hydroxide or potassium carbonate.
Trifluoromethylation: The intermediate product is then subjected to trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions (e.g., in the presence of a catalyst like copper or palladium).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted chromenone derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anticancer Activity: The compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
Uniqueness
3-(3,4-Dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to its specific combination of methoxy and trifluoromethyl groups, which can enhance its biological activity and chemical stability compared to other similar compounds. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3O5/c1-24-11-5-6-12-14(9-11)27-18(19(20,21)22)16(17(12)23)10-4-7-13(25-2)15(8-10)26-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOQMLJLFWABDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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